molecular formula C12H17N3O2S2 B2639941 3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine CAS No. 868218-71-7

3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine

Cat. No.: B2639941
CAS No.: 868218-71-7
M. Wt: 299.41
InChI Key: MZWSECKZNYOHGO-UHFFFAOYSA-N
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Description

3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine is a complex organic compound that features a pyridine ring substituted with a sulfanylmethyl group, which is further connected to a 1-propylsulfonyl-4,5-dihydroimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The pyridine ring can be introduced through nucleophilic substitution reactions, where the sulfanylmethyl group is attached to the pyridine ring under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The sulfanylmethyl group can undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and pyridine-based molecules, such as:

Uniqueness

What sets 3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[(1-propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S2/c1-2-8-19(16,17)15-7-6-14-12(15)18-10-11-4-3-5-13-9-11/h3-5,9H,2,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWSECKZNYOHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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